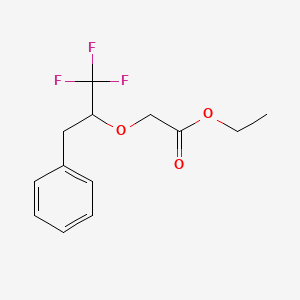

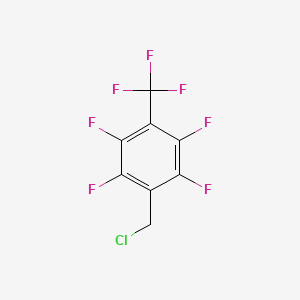

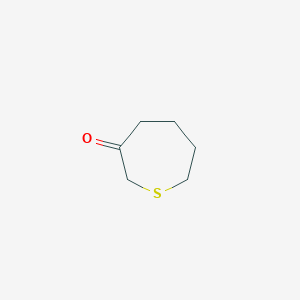

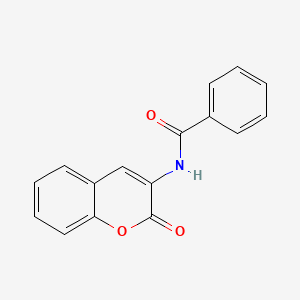

![molecular formula C8H4F3N3S2 B3031400 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol CAS No. 306936-73-2](/img/structure/B3031400.png)

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol

Overview

Description

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture. TFP has a unique structure that makes it an attractive candidate for the development of new drugs, catalysts, and sensors.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2-thiol and related compounds are synthesized through various methods, including manganese(II) catalyzed reactions and reactions involving substituted thiosemicarbazide/thiohydrazide. These methods have been optimized for the formation of thiadiazole, demonstrating the chemical versatility of these compounds (Dani et al., 2013).

Crystal Structure Analysis

The crystal structures of these compounds have been studied extensively. For instance, some 1,3,4-thiadiazole compounds have been confirmed through single crystal X-ray diffraction, highlighting the stable intramolecular and intermolecular hydrogen bonding in their structures (Wang et al., 2017).

Catalytic and Conductive Properties

Catalytic Applications

Some derivatives of this compound have been utilized in catalysis. For instance, their use in semiconducting ruthenium complexes for hydrogenation reactions demonstrates their potential in catalytic processes (Şerbetçi, 2013).

Conductivity Studies

The temperature-dependent conductivity of certain complexes containing 1,3,4-thiadiazole units has been explored, suggesting their application in semiconducting materials (Şerbetçi, 2013).

Biological and Medicinal Research

Antimicrobial Activities

Compounds related to this compound have been synthesized and screened for antimicrobial activities. These compounds have shown varying degrees of effectiveness against different microbial strains, indicating their potential as antimicrobial agents (Bayrak et al., 2009).

Anticancer Research

Some derivatives have been investigated for their potential anticancer activities. For instance, compounds containing the 1,3,4-thiadiazole moiety have been tested against various cancer cell lines, showing significant cytotoxicity in certain cases (Hafez & El-Gazzar, 2020).

Sensor Applications

- Ion Sensing: Studies have utilized derivatives of 1,3,4-thiadiazole for the development of ion sensors. These compounds, when self-assembled on gold nanoparticles, have shown high selectivity for copper ions, demonstrating their potential in the creation of sensitive and selective chemical sensors (Mashhadizadeh et al., 2010).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

The trifluoromethyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including those involved in microbial fatty acid synthesis

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . Further pharmacokinetic studies are needed to confirm these properties.

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antimicrobial and cytotoxic activities

Action Environment

The action of 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The trifluoromethyl group may enhance the compound’s stability under various environmental conditions

properties

IUPAC Name |

5-[5-(trifluoromethyl)pyridin-2-yl]-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3S2/c9-8(10,11)4-1-2-5(12-3-4)6-13-14-7(15)16-6/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEJHMDPBGRBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380658 | |

| Record name | 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306936-73-2 | |

| Record name | 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)